molecular formula C21H32N2O B5107647 N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide

N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide

Cat. No.: B5107647
M. Wt: 328.5 g/mol
InChI Key: NKXSSFTVACIALR-UHFFFAOYSA-N
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Description

N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 has gained popularity in recent years due to its potent analgesic effects and ease of synthesis.

Mechanism of Action

N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endorphins and other neurotransmitters that produce pain relief and a sense of euphoria.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body. It is a potent analgesic, producing pain relief that is similar to other opioids. It also produces sedation, respiratory depression, and a sense of euphoria. This compound has been found to be more potent than morphine, but also more dangerous due to its high potential for addiction and overdose.

Advantages and Limitations for Lab Experiments

N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide has several advantages for use in lab experiments. It is easy to synthesize and has a high level of purity, making it ideal for use in studies of the opioid receptor. However, this compound also has several limitations. It is highly addictive and can produce severe side effects, making it difficult to use in long-term studies. It is also illegal in many countries, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide. One area of interest is in the development of new and safer opioid analgesics that can produce pain relief without the risk of addiction and overdose. Another area of interest is in the study of the long-term effects of this compound on the brain and body, particularly in relation to addiction and withdrawal. Finally, there is a need for further research into the potential therapeutic uses of this compound, particularly in the treatment of pain and addiction.

Synthesis Methods

N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide is synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of cyclopentanone with methylamine, followed by reduction with sodium borohydride to produce N-methylcyclopentylamine. The amine is then reacted with 2-phenylethyl bromide to produce N-methyl-N-(2-phenylethyl)cyclopentylamine. Finally, the amine is reacted with cyclopentanecarboxylic acid chloride to produce this compound.

Scientific Research Applications

N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide has been used extensively in scientific research to study its effects on the opioid receptors in the brain. It has been found to be a highly selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been studied for its potential use in the treatment of pain and addiction.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-22-14-11-19(12-15-22)17-23(21(24)20-9-5-6-10-20)16-13-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXSSFTVACIALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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